molecular formula C13H16F3NO B261904 N-(1-methylbutyl)-4-(trifluoromethyl)benzamide

N-(1-methylbutyl)-4-(trifluoromethyl)benzamide

カタログ番号 B261904
分子量: 259.27 g/mol
InChIキー: JEAUGRWLNJVYKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methylbutyl)-4-(trifluoromethyl)benzamide, commonly known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment. In

科学的研究の応用

SNC80 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, SNC80 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.

作用機序

SNC80 is a highly selective agonist for the delta-opioid receptor, which is one of the three main opioid receptors in the body. When SNC80 binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These endogenous opioids then bind to other opioid receptors in the body, leading to the analgesic and anti-addictive effects of SNC80.
Biochemical and Physiological Effects
SNC80 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction. In addition, SNC80 has been shown to have anti-inflammatory effects in animal models of inflammation.

実験室実験の利点と制限

One advantage of SNC80 is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, SNC80 is also highly lipophilic and has poor solubility in water, which can make it difficult to work with in lab experiments. In addition, SNC80 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

Future research on SNC80 could focus on developing more water-soluble analogs that are easier to work with in lab experiments. In addition, further studies are needed to explore the potential of SNC80 as a treatment for drug addiction and to better understand its mechanism of action at the molecular level. Finally, the development of more selective delta-opioid receptor agonists could lead to the discovery of new therapeutic agents for pain management and addiction treatment.

合成法

The synthesis of SNC80 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-methylbutylamine to form 4-(1-methylbutyl)benzoic acid. This is then converted to the corresponding acid chloride and reacted with trifluoromethyl aniline to yield N-(1-methylbutyl)-4-(trifluoromethyl)benzamide. The synthesis of SNC80 is well-established and has been described in detail in several scientific publications.

特性

分子式

C13H16F3NO

分子量

259.27 g/mol

IUPAC名

N-pentan-2-yl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18)

InChIキー

JEAUGRWLNJVYKU-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

正規SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。